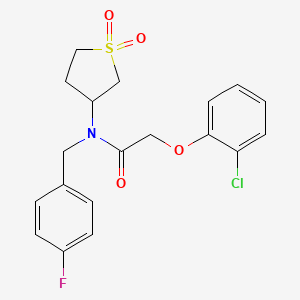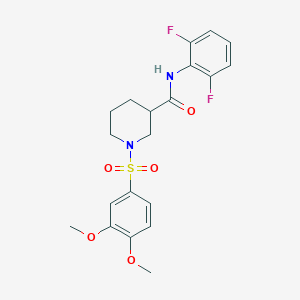![molecular formula C14H12N4O3 B14953055 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol](/img/structure/B14953055.png)
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of pyrimidine, quinoline, and dioxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including alkylation, cyclization, and imination to form the desired compound. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.
Applications De Recherche Scientifique
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is unique due to its combination of pyrimidine, quinoline, and dioxolane rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Propriétés
Formule moléculaire |
C14H12N4O3 |
|---|---|
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
4-amino-9-ethyl-13,15-dioxa-3,5,9-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,10,12(16)-hexaen-6-one |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-5-8-12(16-14(15)17-13(8)19)7-3-10-11(4-9(7)18)21-6-20-10/h3-5H,2,6H2,1H3,(H2,15,17,19) |
Clé InChI |
MNBNHZTYIJQRMH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C2C(=NC(=NC2=O)N)C3=CC4=C(C=C31)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)
![7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952990.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B14952991.png)

![N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B14953004.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14953011.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953029.png)
![(4-Ethylpiperazin-1-yl){1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14953038.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate](/img/structure/B14953041.png)
![(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14953044.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B14953049.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14953067.png)
